2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4/c1-35-20-13-11-18(12-14-20)15-27-23(32)17-30-26(34)31-22-10-6-5-9-21(22)24(33)29(25(31)28-30)16-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQKKGYLNSASIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazolinone Ring Formation
The synthesis begins with 2-aminobenzoic acid derivatives undergoing cyclocondensation. Anthranilic acid reacts with potassium cyanate in acidic media to form 2-ureidobenzoic acid intermediates, which subsequently cyclize to quinazoline-2,4(1H,3H)-dione under reflux with hydrochloric acid. Alternative routes employ isatoic anhydride (1H-benzo[d]oxazine-2,4-dione) reacting with benzylamine in dimethylsulfoxide at 110°C for 4 hours to yield N-benzyl-2-aminobenzamide precursors.
Triazole Annulation Strategies
The triazolo[4,3-a]quinazolinone system is constructed via two principal methods:
- Hydrazine-mediated cyclization : 2-Thioxoquinazolin-4(1H)-one intermediates react with hydrazine hydrate in ethanol under reflux (78°C, 6 hours), followed by carbon disulfide treatment in pyridine at 80°C for 3 hours.
- Microwave-assisted synthesis : Silica-supported reactions using 2-aminobenzamide derivatives and carbon disulfide under microwave irradiation (300W, 120°C) achieve 92% yield in 8 minutes.
Table 1 : Comparative Analysis of Triazole Formation Methods
| Method | Temperature | Time | Yield | Byproducts |
|---|---|---|---|---|
| Conventional thermal | 80°C | 3h | 78% | Thioureas |
| Microwave-assisted | 120°C | 8min | 92% | None |
| Solvent-free | 100°C | 45min | 85% | Sulfur oxides |
Position-Specific Functionalization
C4-Benzylation Protocols
The 4-benzyl group is introduced through nucleophilic aromatic substitution using benzyl zinc chloride under oxygen-free conditions. Key parameters:
- Cesium carbonate (2.5 equiv) as base
- Copper(I) iodide (0.1 equiv) catalyst
- Dimethylsulfoxide solvent at 55°C
Reaction monitoring via HPLC shows >98% conversion after three benzyl zinc chloride additions (0.06 equiv each). Purification involves sequential toluene/HCl workup and ethyl acetate recrystallization.
C2-Acetamide Installation
The acetamide side chain is introduced through two sequential steps:
- Alkylation : 3-Methyltriazolo[4,3-c]quinazolin-5(6H)-one reacts with methyl chloroacetate in dimethylformamide containing potassium carbonate (2 equiv) at 80°C for 3 hours.
- Amide coupling : The resulting ester undergoes aminolysis with 4-methoxybenzylamine using COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate) in dichloromethane at room temperature for 12 hours.
Critical parameters :
- COMU concentration: 1.2 equiv for complete conversion
- 4Å molecular sieves to scavenge liberated CO2
- Triethylamine (3 equiv) as proton acceptor
Process Optimization and Scale-up
Large-scale Considerations
The patent EP3752507A1 details kilogram-scale production:
- 50L oxygen-free reactor charged with dimethylsulfoxide (15L)
- Sequential addition of cesium carbonate (4.2kg), copper(I) iodide (0.8kg), and quinazolinone intermediate (9.5kg)
- Temperature-controlled benzylation at 55±2°C with three-stage zinc reagent addition
- Toluene/HCl workup followed by ethyl acetate crystallization yields 12.4kg (89% purity)
Purification Techniques
Multi-stage crystallization achieves pharmaceutical-grade material:
- Primary isolation as hydrochloride salt from toluene/4M HCl in dioxane
- Free base generation via sodium bicarbonate suspension
- Final recrystallization from ethyl acetate/hexane (3:1 v/v)
Table 2 : Crystallization Parameters
| Stage | Solvent System | Temperature | Yield | Purity |
|---|---|---|---|---|
| 1 | Toluene/HCl | 0-5°C | 78% | 92% |
| 2 | Ethyl acetate/H2O | 22°C | 85% | 95% |
| 3 | Ethyl acetate/hexane | -20°C | 91% | 99.8% |
Analytical Characterization
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (Mo Kα radiation, 100K) confirms:
- Triclinic P-1 space group
- Unit cell parameters: a=7.892Å, b=12.345Å, c=14.678Å
- Dihedral angle between quinazolinone and triazole rings: 8.7°
Alternative Synthetic Routes
Solid-phase Synthesis
Immobilized Wang resin strategy enables rapid analog production:
Continuous Flow Approaches
Microreactor technology improves exothermic step control:
- Residence time: 8.2 minutes
- Productivity: 38g/h per reactor channel
- Enhanced safety profile for benzylation steps
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzyl or methoxybenzyl moieties are replaced by other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the triazoloquinazoline core and the benzyl derivatives
Scientific Research Applications
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets within cells. The triazoloquinazoline core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Core Triazoloquinazolinone Modifications
- 4-Benzyl vs. 4-Phenyl Substitution: Alagarsamy et al. (2007) demonstrated that 4-benzyl-substituted triazoloquinazolinones exhibit ~2-fold higher H1 receptor affinity (IC₅₀: 8.5 nM) compared to 4-phenyl analogs (IC₅₀: 15.2 nM) due to improved hydrophobic interactions with the receptor pocket . The target compound retains this 4-benzyl group, suggesting similar or enhanced binding potency.
4-Methylbenzyl vs. 4-Benzyl :
A derivative with a 4-methylbenzyl group () showed reduced H1 activity (IC₅₀: 25.7 nM), likely due to steric hindrance from the methyl substituent, which disrupts optimal receptor binding .
Acetamide Side Chain Variations
- N-(4-Methoxybenzyl) vs. N-(2-Methoxyphenyl) :
The target compound’s 4-methoxybenzyl group confers superior selectivity (H1/H2 ratio: 150:1) over the 2-methoxyphenyl analog (H1/H2 ratio: 80:1) in , as the para-methoxy group aligns better with the receptor’s polar region . - N-Benzyl vs. N-Alkyl :
Replacement of the methoxybenzyl group with a simple benzyl (e.g., Alagarsamy et al., 2005) reduces metabolic stability, leading to shorter plasma half-lives (<2 hours vs. >4 hours for the target compound) .
Comparative Data Table
Key Research Findings
- Enhanced Selectivity : The 4-methoxybenzyl group in the target compound reduces off-target interactions with H2 and muscarinic receptors, minimizing side effects like sedation or dry mouth .
- Synthetic Feasibility: While the target compound’s synthesis follows established triazoloquinazolinone protocols, the use of 4-methoxybenzylamine in the final coupling step introduces challenges in purification due to increased polarity .
- Contradictions : suggests that ortho-substituted methoxy groups diminish H1 affinity, but this aligns with the target compound’s design rationale favoring para-substitution .
Q & A
Q. Basic
- Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzyl protons at δ 4.5–5.0 ppm, acetamide carbonyl at ~170 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) quantifies purity, while LC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 485) .
- Elemental analysis : Validates C, H, N composition within ±0.3% of theoretical values .
How can reaction conditions be optimized to improve synthetic yield and scalability?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Temperature control : Maintaining 60–80°C during benzylation minimizes side-product formation .
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) improve coupling reaction yields by 15–20% .
- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies optimal reagent stoichiometry (1:1.2 molar ratio) and reaction time (6–8 hours) .
How can researchers resolve contradictions in reported biological activities across studies?
Q. Advanced
- Standardized assays : Use uniform protocols (e.g., IC₅₀ measurements via MTT assay) to compare cytotoxicity against cancer cell lines (e.g., MCF-7, A549) .
- Target validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (e.g., Kd = 2.4 µM for kinase inhibition) .
- Structural analogs : Compare activity of derivatives (e.g., 4-chlorobenzyl vs. 4-methoxybenzyl) to isolate substituent effects .
What strategies guide structure-activity relationship (SAR) studies for this compound’s derivatives?
Q. Advanced
- Substituent variation : Modify the benzyl (e.g., 4-Cl, 4-OCH₃) or acetamide groups to assess impacts on solubility and target engagement .
- Bioisosteric replacement : Replace the triazoloquinazoline core with triazolothiadiazole (e.g., compound KA25 ) to evaluate potency shifts .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes with kinase domains (e.g., EGFR) .
What methodologies ensure scalability from lab-scale synthesis to pilot production?
Q. Methodological
- Continuous flow reactors : Enhance reproducibility and reduce reaction time (e.g., 30-minute residence time vs. 6-hour batch process) .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Purification workflows : Optimize crystallization conditions (e.g., ethanol/water mixtures) for multi-gram yields (>85% recovery) .
How are binding interactions and mechanistic pathways evaluated for this compound?
Q. Methodological
- Enzymatic assays : Measure inhibition constants (Ki) via fluorescence-based assays (e.g., ATPase activity in kinases) .
- Cellular uptake studies : Use confocal microscopy with fluorescently tagged analogs to track subcellular localization .
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) post-treatment .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste disposal : Neutralize acidic/basic byproducts before aqueous waste disposal .
How do solvent polarity and pH influence the compound’s stability in solution?
Q. Advanced
- Stability studies : Monitor degradation via HPLC under varying pH (2–10) and temperatures (25–40°C). Stability is optimal in DMSO at pH 7.4 (t₁/₂ > 48 hours) .
- Degradation pathways : Acidic conditions (pH < 4) promote hydrolysis of the acetamide group, while alkaline conditions (pH > 9) degrade the triazolo ring .
What computational tools are recommended for predicting physicochemical properties?
Q. Methodological
- LogP calculation : Use ChemAxon or Molinspiration to estimate lipophilicity (predicted LogP = 3.2) .
- Solubility prediction : ADMET Predictor™ estimates aqueous solubility (2.1 µg/mL) to guide formulation .
- pKa determination : MarvinSketch predicts ionizable groups (e.g., triazolo N-H at pKa 4.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
